

# Pencycuron Profile & Comparison with Model Fungicides

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pencycuron

CAS No.: 66063-05-6

Cat. No.: S538948

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The table below summarizes the core properties of **pencycuron** based on the search results, which can serve as a point of reference.

Property	Pencycuron	Azoxystrobin (Strobilurin)	Tebuconazole (Triazole)
Chemical Class	Phenylurea [1]	Methoxyacrylate [2]	Triazole [2]
Primary Mode of Action	Inhibits cell division and disrupts $\beta$ -tubulin assembly in fungi [3]	Inhibits mitochondrial respiration by blocking electron transfer [2]	Inhibits ergosterol biosynthesis (demethylation inhibitor) [2]
Genotoxicity in Human Cells (In vitro)	Showed <b>negligible cytotoxicity</b> but induced a <b>significant increase in DNA damage</b> (micronuclei formation) in human white blood cells and HepG2 cells [1]	Information not available in searched literature	Information not available in searched literature
Reported Efficacy	Demonstrated <b>limited effectiveness</b> against	Demonstrated <b>superior efficacy</b> against banded leaf	Demonstrated <b>superior efficacy</b> against banded leaf and sheath blight in

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	banded leaf and sheath blight in maize [2]	and sheath blight in maize [2]	maize; used in combination with pencycuron for turfgrass diseases [2] [4]
Residue Half-Life	4.9 days in eggplant [3]	Information not available in searched literature	Information not available in searched literature
Key Regulatory MRL (Example)	0.02 mg/kg in eggplant (EU) [3]	Information not available in searched literature	Information not available in searched literature

## Detailed Experimental Data & Protocols

For researchers requiring methodological details, here is a deeper dive into the key experiments cited.

### Genotoxicity Assessment (In vitro)

This methodology is critical for early-stage toxicity screening [1].

- **Objective:** To investigate the DNA-damaging potential of **pencycuron** in human cell models.
- **Cell Models:** Human mononuclear white blood cells and human hepatoma cell line (HepG2).
- **Key Assays:**
  - **Cytokinesis-Block Micronucleus (CBMN) Assay:** Cells were treated with **pencycuron** (0, 10, 25, 50  $\mu$ M) for 1 hour. After a 72-hour culture, cytochalasin-B was added to block cytokinesis. Cells were then harvested, fixed, and stained. **Micronuclei (MN)** were scored in binucleated cells to assess chromosomal damage [1].
  - **Alkaline Comet Assay:** Cells were exposed to the same concentrations of **pencycuron**, embedded in agarose on a microscope slide, and lysed. After electrophoresis and staining, **DNA strand breaks** were quantified by measuring the intensity of the DNA "tail" relative to the "head" (nucleus) [1].
- **Outcome:** The study concluded that **pencycuron** exposure led to a statistically significant increase in both micronuclei formation and DNA strand breaks in a concentration-dependent manner, indicating

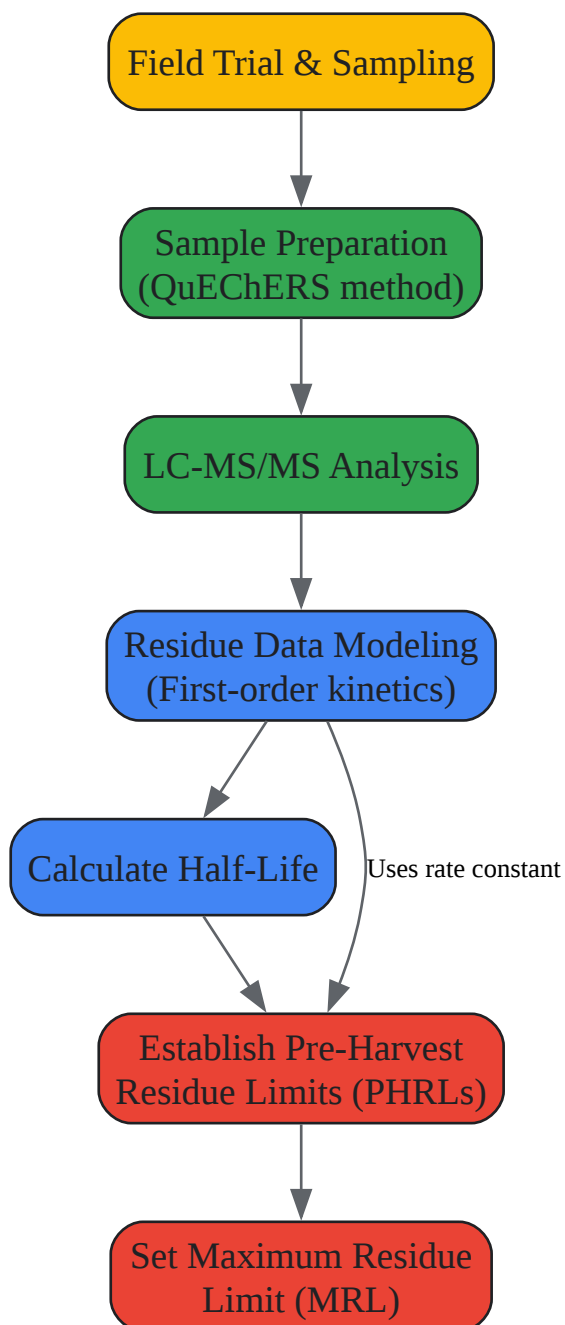
genotoxic potential under these *in vitro* conditions [1].

## Residue Dynamics and Pre-Harvest Limit Modeling

This protocol is essential for determining safe application intervals and setting regulatory limits [3].

- **Objective:** To evaluate the residue decline of **pencycuron** in eggplant and establish Pre-Harvest Residue Limits (PHRLs).
- **Field Trial:** Eggplants were treated with the commercial product Monceren (25% SC) at the recommended dose. Samples were collected at 0, 1, 3, 5, 7, 10, and 14 days after treatment [3].
- **Sample Analysis (LC-MS/MS):**
  - **Extraction:** QuEChERS method was used for sample preparation.
  - **Clean-up:** Graphitized carbon black (GCB) was effectively used to remove interfering eggplant matrices.
  - **Analysis:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a LOQ of 0.005 mg/kg. Validation showed recovery rates of 102.6–106.1% [3].
- **Kinetic Modeling & PHRL Establishment:** Residue data were fitted to a first-order kinetic model. The half-life was calculated as 4.9 days. PHRLs were then derived using the rate constant to predict the maximum allowable residue concentration on each day before harvest to ensure the final residue is below the MRL [3].

The following diagram illustrates the workflow for establishing residue limits:



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## Research Implications & Alternative Strategies

The finding that **penicycuron** can be genotoxic *in vitro* necessitates further investigation. A logical next step would be *in vivo* studies to determine if these effects are relevant to whole organisms, which would be

crucial for a comprehensive risk assessment.

Furthermore, the search results suggest strategies to mitigate potential risks:

- **Integrated Pest Management (IPM):** One study found that combining half-dose chemical fungicides with bacterial volatile compounds (2,3-butanediol) significantly enhanced disease control efficacy in turfgrass [4]. This approach could reduce overall pesticide load and potential residues.

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## References

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To cite this document: Smolecule. [Pencycuron Profile & Comparison with Model Fungicides].

Smolecule, [2026]. [Online PDF]. Available at:

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